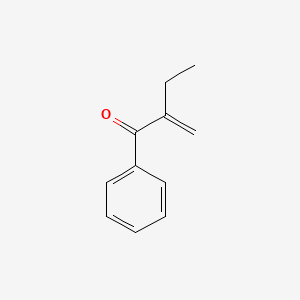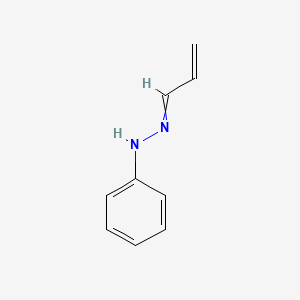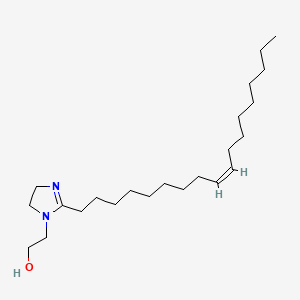
6-Bromo-2-chloro-N-isopropyl-4-nitropyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-2-chloro-N-(1-methylethyl)-4-nitro-3-pyridinamine is a chemical compound with the molecular formula C8H9BrClN3O2. This compound is part of the pyridine family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-chloro-N-(1-methylethyl)-4-nitro-3-pyridinamine typically involves multi-step organic reactions. One common method includes the bromination and chlorination of pyridine derivatives, followed by nitration and amination reactions. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and safety. The use of automated systems and advanced analytical techniques ensures consistent quality and high throughput.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-2-chloro-N-(1-methylethyl)-4-nitro-3-pyridinamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction could produce amines or alcohols. Substitution reactions can result in a variety of functionalized pyridine derivatives.
Aplicaciones Científicas De Investigación
6-Bromo-2-chloro-N-(1-methylethyl)-4-nitro-3-pyridinamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The exact mechanism of action of 6-Bromo-2-chloro-N-(1-methylethyl)-4-nitro-3-pyridinamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and triggering specific cellular pathways. The nitro and halogen groups in the compound can play a crucial role in its reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
- 6-Bromo-2-chloropyridin-3-amine
- 2-Bromo-6-chloronicotinaldehyde
- 2-Bromo-6-chloro-4-methylpyridine
- 6-Bromo-2-chloro-3-methoxy-4-methylpyridine
Uniqueness
6-Bromo-2-chloro-N-(1-methylethyl)-4-nitro-3-pyridinamine stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. The presence of both bromine and chlorine atoms, along with the nitro group, enhances its reactivity and potential for diverse applications.
Propiedades
Fórmula molecular |
C8H9BrClN3O2 |
|---|---|
Peso molecular |
294.53 g/mol |
Nombre IUPAC |
6-bromo-2-chloro-4-nitro-N-propan-2-ylpyridin-3-amine |
InChI |
InChI=1S/C8H9BrClN3O2/c1-4(2)11-7-5(13(14)15)3-6(9)12-8(7)10/h3-4,11H,1-2H3 |
Clave InChI |
INHQFQOIMIPLLZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NC1=C(N=C(C=C1[N+](=O)[O-])Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


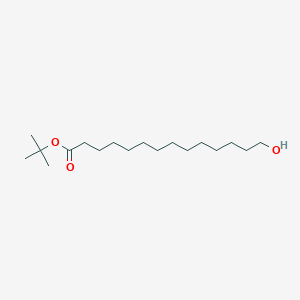


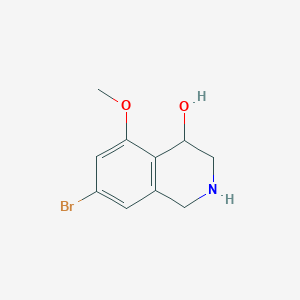
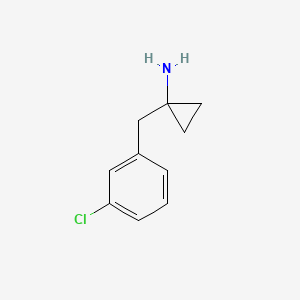

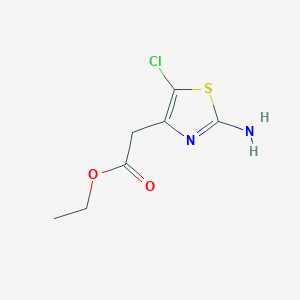
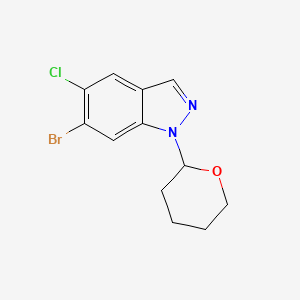

![7H-pyrazolo[4,3-f]quinoxaline](/img/structure/B13967462.png)
